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N-(3-chloro-4-methoxyphenyl)-N'-(cyclododecylideneamino)oxamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-N’-(cyclododecylideneamino)oxamide: is a complex organic compound characterized by the presence of a chloro and methoxy group on a phenyl ring, an oxamide linkage, and a cyclododecylideneamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-N’-(cyclododecylideneamino)oxamide typically involves the following steps:
Formation of the oxamide linkage: This can be achieved by reacting an appropriate amine with oxalyl chloride to form the oxamide intermediate.
Introduction of the cyclododecylideneamino group: This step involves the reaction of the oxamide intermediate with cyclododecylamine under suitable conditions to form the desired product.
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of N-(3-chloro-4-methoxyphenyl)-N’-(cyclododecylideneamino)oxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the oxamide linkage, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-N’-(cyclododecylideneamino)oxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which N-(3-chloro-4-methoxyphenyl)-N’-(cyclododecylideneamino)oxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved can vary depending on the specific application, but common pathways include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methoxyphenyl)-N’-(cyclohexylideneamino)oxamide: Similar structure but with a cyclohexylideneamino group instead of a cyclododecylideneamino group.
N-(3-chloro-4-methoxyphenyl)-N’-(cyclooctylideneamino)oxamide: Similar structure but with a cyclooctylideneamino group.
Uniqueness
N-(3-chloro-4-methoxyphenyl)-N’-(cyclododecylideneamino)oxamide is unique due to the presence of the cyclododecylideneamino group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-N'-(cyclododecylideneamino)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30ClN3O3/c1-28-19-14-13-17(15-18(19)22)23-20(26)21(27)25-24-16-11-9-7-5-3-2-4-6-8-10-12-16/h13-15H,2-12H2,1H3,(H,23,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLHXDAXGGAHFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NN=C2CCCCCCCCCCC2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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